molecular formula C9H14O B3048426 2-(2-Methylpropylidene)cyclopentan-1-one CAS No. 16856-72-7

2-(2-Methylpropylidene)cyclopentan-1-one

Cat. No.: B3048426
CAS No.: 16856-72-7
M. Wt: 138.21 g/mol
InChI Key: GSSRLAIHCZNDAA-UHFFFAOYSA-N
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Description

2-(2-Methylpropylidene)cyclopentan-1-one is an organic compound with the molecular formula C9H14O, confirmed by PubChem . This cyclopentanone derivative is offered for chemical research and development purposes. Compounds within this structural class are frequently investigated in synthetic organic chemistry for their utility as intermediates in the preparation of more complex molecules, including potential pharmaceutical candidates and fragrance ingredients . The specific alkylene substituent on the cyclopentanone ring defines its unique steric and electronic properties, which can influence its reactivity and physical characteristics. Researchers value this scaffold for its versatility in reactions such as Michael additions and aldol condensations. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use, nor is it to be incorporated into consumer products. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and utilize appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropylidene)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSRLAIHCZNDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338400
Record name Cyclopentanone, 2-(2-methylpropylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16856-72-7
Record name Cyclopentanone, 2-(2-methylpropylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Cyclopentanone Chemistry

The foundational structure of 2-(2-Methylpropylidene)cyclopentan-1-one is the cyclopentanone (B42830) ring. Cyclopentanone, a five-membered cyclic ketone, is a versatile and widely used compound in various chemical industries. nbinno.com It is a colorless liquid with the chemical formula (CH₂)₄CO. wikipedia.org The cyclopentanone framework is a common motif in natural products and serves as a crucial intermediate in the synthesis of pharmaceuticals and fragrances. nbinno.comwikipedia.org For instance, it is a precursor to jasmone and related fragrance components. wikipedia.org The reactivity of the cyclopentanone ring, particularly at the α-carbons adjacent to the carbonyl group, allows for a wide range of chemical modifications, making it a valuable starting material in organic synthesis.

PropertyValue
Chemical Formula C₅H₈O
Molar Mass 84.12 g/mol
Appearance Colorless liquid
Boiling Point 130.6 °C
Melting Point -58.2 °C
Density 0.95 g/cm³

A summary of the physical and chemical properties of Cyclopentanone.

Significance of Alpha Alkylidenecyclopentanones in Synthetic Methodologies

The introduction of an alkylidene group at the α-position of cyclopentanone (B42830), as seen in 2-(2-Methylpropylidene)cyclopentan-1-one, creates an α,β-unsaturated ketone, also known as an enone. This functional group is of paramount importance in synthetic organic chemistry due to its dual reactivity. The conjugated system allows the carbonyl group to withdraw electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate addition or Michael reaction.

Furthermore, the double bond of the enone system can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The cyclopentenone unit is recognized as a powerful synthon for the synthesis of a variety of bioactive molecules. acs.org The specific substitution pattern of the alkylidene group can influence the steric and electronic properties of the enone, thereby modulating its reactivity and allowing for fine-tuning of synthetic outcomes.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2 2 Methylpropylidene Cyclopentan 1 One and Its Derivatives

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like 2-(2-Methylpropylidene)cyclopentan-1-one. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions and is the first indicator of its presence.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process creates a positively charged molecular ion (M⁺•) and induces predictable fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For α,β-unsaturated ketones, fragmentation is governed by the stability of the resulting ions. researchgate.net Key fragmentation pathways for a compound like this compound would be expected to include:

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is broken. Cleavage of the bond within the ring would lead to the loss of stable neutral molecules.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on an alkyl chain. However, in the case of the exocyclic isobutylidene group, this specific rearrangement is unlikely. Instead, cleavage of the alkyl groups attached to the double bond is more probable.

Loss of Alkyl Radicals: Fragmentation of the isobutylidene side chain can occur, leading to the loss of methyl (•CH₃, loss of 15 Da) or isopropyl (•C₃H₇, loss of 43 Da) radicals, resulting in stable resonance-stabilized cations. researchgate.net

Retro-Diels-Alder Reaction: Cleavage of the cyclopentanone (B42830) ring can occur, though it is generally less common for five-membered rings compared to six-membered rings.

By analyzing the m/z values of these fragment ions, the structure of the parent molecule can be pieced together or confirmed. Furthermore, the integrated area of the GC peak is directly proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity in a sample.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary and probe the vibrational modes of a molecule, which are determined by its structure and symmetry. nih.gov

Vibrational Mode Analysis for Functional Group Identification

The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic peaks in IR and Raman spectra. The conjugation of the C=C double bond with the C=O group significantly influences their respective vibrational frequencies compared to their isolated counterparts.

The most prominent vibrational modes for α,β-unsaturated ketones are:

C=O Stretch (νC=O): In saturated ketones, this strong IR absorption appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the π-electrons, weakening the carbonyl bond and lowering its stretching frequency to the range of 1685–1666 cm⁻¹. libretexts.org This is a key diagnostic peak.

C=C Stretch (νC=C): The stretching of the exocyclic double bond gives rise to a band in the 1650–1600 cm⁻¹ region. Its intensity in the IR spectrum can be variable but is often strong in the Raman spectrum.

C-H Stretches: Vibrations of the C-H bonds on the alkyl groups and the cyclopentanone ring appear in the 3000–2850 cm⁻¹ region. The vinylic C-H stretch, if present, would appear just above 3000 cm⁻¹.

C-H Bending Modes: Scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups produce signals in the 1470–1350 cm⁻¹ fingerprint region.

A representative table of expected vibrational frequencies is provided below, based on typical values for 2-alkylidenecyclopentanones and other α,β-unsaturated ketones.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Alkyl)2850-2970StrongMedium-Strong
C=O Stretch (Conjugated Ketone)1666-1685Very StrongMedium
C=C Stretch (Exocyclic Alkene)1600-1650Medium-StrongStrong
CH₂ Scissoring1450-1470MediumMedium
CH₃ Bending (Asymmetric/Symmetric)1370-1465MediumMedium

Conformational Insights from Vibrational Spectra

The single bond connecting the carbonyl group and the exocyclic double bond allows for rotational isomerism, leading to two primary planar conformations: s-cis and s-trans. These conformers refer to the relative orientation of the C=O and C=C bonds. The stability and population of these conformers are influenced by steric hindrance and electronic effects. rsc.org

Vibrational spectroscopy is a powerful tool for studying this conformational equilibrium. The frequencies of the coupled C=O and C=C stretching vibrations are sensitive to the conformation. Typically, the frequency separation between the two bands is larger in the s-trans conformer than in the s-cis conformer. By performing temperature-dependent IR or Raman spectroscopy, changes in the relative intensities of the bands corresponding to each conformer can be observed. This allows for the determination of the enthalpy difference (ΔH) between the conformers, providing valuable insight into their relative stabilities. researchgate.net

X-ray Crystallography of Crystalline Derivatives or Co-crystals

While this compound is likely a liquid or low-melting solid at room temperature, its definitive three-dimensional structure and intermolecular interactions in the solid state can be determined by X-ray crystallography. This requires the formation of a suitable single crystal, which can often be achieved by creating a solid derivative or a co-crystal with another molecule. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule and is the gold standard for unambiguous structure elucidation. uwaterloo.ca Although this compound itself is achiral, chirality can be introduced through chemical modification to create diastereomers or by forming a salt or co-crystal with a chiral molecule.

If a chiral derivative is synthesized and crystallizes in a non-centrosymmetric space group, SC-XRD can be used to determine its absolute configuration. oup.com This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the assignment of the correct enantiomer, often quantified by the Flack parameter. oup.com This technique provides an unequivocal determination of the molecule's stereochemistry.

Crystallographic Studies of Intermolecular Interactions

The analysis of a crystal structure reveals not only the intramolecular bond lengths and angles but also the precise way molecules pack together in the crystal lattice. This packing is dictated by intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com

For derivatives of this compound, one would expect C-H···O hydrogen bonds to be a significant interaction, where a hydrogen atom on an alkyl group or the cyclopentane (B165970) ring of one molecule interacts with the lone pair of the carbonyl oxygen on a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions could occur if aromatic derivatives (e.g., 2-benzylidenecyclopentanone (B176167) derivatives) are studied. Understanding these interactions is crucial as they govern the material's bulk properties, such as melting point, solubility, and crystal morphology. mdpi.com Detailed crystallographic studies provide quantitative data on the distances and angles of these interactions, offering a complete picture of the supramolecular assembly in the solid state.

Chromatographic Separation and Purification Techniques

The isolation, purification, and analytical determination of this compound and its derivatives rely heavily on a suite of advanced chromatographic techniques. The choice of methodology is dictated by the specific goals of the analysis, such as purity assessment, quantification, isolation of stereoisomers, or analysis of volatile fractions. High-performance liquid chromatography (HPLC), gas chromatography (GC), and chiral chromatography are indispensable tools in the comprehensive characterization of these α,β-unsaturated cyclic ketones.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a cornerstone technique for the purification and analysis of non-volatile derivatives of this compound, as well as for monitoring reaction progress and assessing final product purity. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and resolution of the target analyte from impurities or other reaction components.

Stationary Phase Selection: For α,β-unsaturated ketones like this compound, which possess moderate polarity, reversed-phase (RP) chromatography is typically the method of choice. C18 (octadecylsilyl) bonded silica (B1680970) is the most common stationary phase, offering excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. For structurally similar compounds, such as other 2-alkylidene-cyclopentanones, specialized reversed-phase columns like Newcrom R1, which has low silanol (B1196071) activity, have been shown to be effective. sielc.com

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte; a higher concentration of the organic solvent will decrease retention. To improve peak shape and resolution, especially for compounds with ionizable functional groups or those that may interact with residual silanols on the stationary phase, an acid modifier is often added to the mobile phase. Phosphoric acid or formic acid are commonly used for this purpose. sielc.comsielc.com For instance, a mobile phase containing acetonitrile and water with a phosphoric acid additive is a common starting point for method development for related cyclopentanone derivatives. sielc.com

Detection: The conjugated enone system in this compound provides a strong chromophore, making it well-suited for ultraviolet (UV) detection. The wavelength of maximum absorbance (λmax) for α,β-unsaturated ketones can be predicted using Woodward-Fieser rules and typically falls in the range of 220-280 nm. A photodiode array (PDA) detector can be employed to monitor a range of wavelengths simultaneously, which is useful for identifying co-eluting impurities and assessing peak purity.

A hypothetical HPLC method for the analysis of this compound, based on methods for analogous compounds, is presented below.

ParameterCondition
ColumnReversed-Phase C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 245 nm
Injection Volume10 µL
Column Temperature25 °C

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is therefore highly suitable for this compound and its more volatile derivatives or precursors. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural identification of the separated components.

Sample Introduction: For the analysis of volatile organic compounds (VOCs), several sample introduction techniques can be employed to transfer the analyte from the sample matrix to the GC column. thermofisher.com Static headspace (HS) analysis is a common method where the sample is heated in a sealed vial, and a portion of the vapor phase is injected into the GC. intertek.com This is particularly useful for analyzing trace volatiles in a complex matrix. Thermal desorption (TD) is another powerful technique for concentrating volatiles from air or solid samples onto an adsorbent trap before injection.

Column Selection: The separation in GC is achieved using a capillary column coated with a stationary phase. For general-purpose analysis of compounds like ketones, a non-polar or mid-polarity column is often used. A common choice is a column with a stationary phase of 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. For more complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolution. mdpi.com

GC-MS Parameters: The mass spectrometer detector offers high sensitivity and specificity. Analytes are identified by comparing their mass spectra and retention times to those of reference standards or libraries like the NIST database. medistri.swiss The temperature program of the GC oven is optimized to ensure good separation of all volatile components within a reasonable analysis time.

A typical set of GC-MS parameters for the analysis of volatile cyclic ketones is outlined in the following table.

ParameterCondition
Column5% Phenyl-Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
InjectorSplit/Splitless, 250 °C, Split ratio 50:1
DetectorMass Spectrometer (MS)
MS Scan Range40-400 m/z

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound can exist as enantiomers if the substitution pattern creates a chiral center, chiral chromatography is essential for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a sample. Chiral separations can be performed using either HPLC or GC, with the choice depending on the volatility and thermal stability of the analyte.

Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase (CSP). phenomenex.com These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

For Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. phenomenex.comnih.gov The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. Normal-phase (using eluents like hexane/isopropanol) or reversed-phase conditions can be employed depending on the specific CSP and analyte. phenomenex.com

For Chiral GC: Derivatized cyclodextrins are the most common CSPs for enantioselective GC. researchgate.netresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior with various substituents, their enantioselective properties can be finely tuned. Chirasil-β-Dex, a permethylated beta-cyclodextrin (B164692) bonded to a polysiloxane backbone, is an example of a CSP used for the enantioselective analysis of various chiral derivatives. researchgate.net

Enantiomeric Excess (e.e.) Calculation: The enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

The table below provides an illustrative example of conditions that might be screened for the chiral HPLC separation of a cyclopentanone derivative.

ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 245 nm
Column TemperatureAmbient

Computational and Theoretical Chemistry Studies of 2 2 Methylpropylidene Cyclopentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the accurate prediction of molecular properties from first principles.

Analysis of the electronic structure provides fundamental information about the distribution of electrons within a molecule, which in turn governs its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

For 2-(2-methylpropylidene)cyclopentan-1-one, the HOMO is expected to be primarily located on the C=C π-bond, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the conjugated O=C–C=C system, with significant coefficients on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transition properties. A smaller gap generally implies higher reactivity.

Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)) would be employed to calculate the energies and visualize the spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalCalculated Energy (eV)Primary Location/Character
LUMO+1-0.58σ* orbitals of the alkyl frame
LUMO-1.95π* orbital of the O=C–C=C system
HOMO-6.20π orbital of the C=C bond
HOMO-1-6.85n orbital (lone pair) of the carbonyl oxygen

This compound can exist as geometric isomers ((E) and (Z)) due to the substitution pattern around the exocyclic double bond. Furthermore, the cyclopentanone (B42830) ring is not planar and can adopt various conformations, typically described as envelope or twist forms.

Quantum chemical calculations are essential for determining the relative thermodynamic stabilities of these different structures. By optimizing the geometry of each isomer and conformer and calculating its Gibbs free energy, one can predict the most stable form and the equilibrium populations at a given temperature. It is generally expected that the (E)-isomer would be more stable than the (Z)-isomer due to reduced steric repulsion between the isopropyl group and the cyclopentanone ring.

Table 2: Hypothetical Relative Free Energies of Isomers and Conformers

Isomer/ConformerRelative Gibbs Free Energy (ΔG) in kcal/molPredicted Equilibrium Population at 298 K (%)
(E)-envelope0.00~85.1
(E)-twist0.25~13.5
(Z)-envelope1.20~1.3
(Z)-twist1.55~0.1

Computational chemistry offers highly valuable methods for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. github.io

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted values are often scaled or compared to a reference standard (like tetramethylsilane) to correlate with experimental spectra. github.ionih.gov

IR Spectroscopy: The calculation of vibrational frequencies through quantum mechanics can predict the infrared (IR) spectrum of a molecule. nih.govdiva-portal.org By performing a frequency calculation on the optimized geometry, one can obtain the characteristic vibrational modes and their corresponding intensities. For this compound, key predicted peaks would include the C=O and C=C stretching frequencies, which are influenced by the conjugation in the system. mit.edunih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. psu.edugoogle.com The calculation provides the excitation energies and oscillator strengths for electronic transitions. For this α,β-unsaturated ketone, the main transitions of interest would be the lower-energy n → π* transition and the higher-energy, more intense π → π* transition. nih.govresearchgate.netresearchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data

SpectroscopyParameterPredicted ValueAssignment
¹³C NMRδ (ppm)~205.5C=O (Carbonyl)
δ (ppm)~158.1C=C (α-carbon)
δ (ppm)~135.2C=C (β-carbon)
¹H NMRδ (ppm)~6.80Vinyl H on β-carbon
IRFrequency (cm⁻¹)~1715C=O stretch (conjugated)
Frequency (cm⁻¹)~1630C=C stretch
UV-Visλ_max (nm)~315n → π* transition
λ_max (nm)~230π → π* transition

Reaction Pathway and Transition State Modeling

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including their mechanisms and energy requirements. rsc.org

By mapping the potential energy surface of a reaction, theoretical chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them. mit.eduresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction coordinate. nih.gov

For this compound, a classic reaction is the Michael (1,4-conjugate) addition of a nucleophile. Computational modeling of this reaction would involve:

Optimizing the geometries of the reactants (the ketone and a chosen nucleophile, e.g., a cyanide ion).

Searching for the transition state structure for the nucleophilic attack at the β-carbon.

Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Optimizing the geometry of the resulting enolate intermediate.

This process provides a detailed, step-by-step atomistic view of how the reaction proceeds. researchgate.netrsc.orgresearchgate.net

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been identified, their relative energies can be calculated to construct a reaction free energy profile. researchgate.net This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses.

Table 4: Hypothetical Free Energy Profile for Michael Addition of CN⁻

Reaction SpeciesDescriptionRelative Free Energy (ΔG) in kcal/mol
ReactantsKetone + CN⁻0.0
Transition State (TS)C-CN bond formation+12.5 (ΔG‡)
IntermediateEnolate anion-8.0

This profile would indicate a kinetically accessible reaction that is thermodynamically favorable, consistent with the known reactivity of α,β-unsaturated ketones.

Catalytic Cycle Simulation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic reactions. For a compound like this compound, a key reaction of interest is the catalytic hydrogenation of the conjugated carbon-carbon double bond, a common transformation for α,β-unsaturated ketones.

Simulations of such a catalytic cycle typically involve the following steps:

Reactant and Catalyst Modeling: Building the initial 3D structures of the substrate (this compound) and the chosen catalyst (e.g., a transition metal complex).

Locating Transition States: Identifying the transition state (TS) structures for each elementary step of the proposed mechanism, such as catalyst activation, substrate coordination, migratory insertion or hydride transfer, and product release.

Energy Profiling: Calculating the potential energy of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction energies, which govern the kinetics and thermodynamics of the process.

Table 1: Hypothetical Energy Profile for a Simulated Catalytic Hydrogenation Step. Energies are relative to the separated reactants.
SpeciesDescriptionCalculated Relative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsSubstrate + Catalyst-H₂ Complex0.0
TS1Transition state for hydride transfer+15.2
IntermediateMetal-enolate complex-5.8
TS2Transition state for protonolysis+12.5
ProductsSaturated Ketone + Regenerated Catalyst-22.0

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their motion and interactions at an atomic level. An MD simulation calculates the forces between atoms and uses Newton's equations of motion to predict their subsequent positions and velocities over short time intervals.

The cyclopentanone ring of this compound is not planar and can adopt several puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three.

MD simulations can explore the conformational landscape of the molecule by simulating its dynamic movements over time. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. The simulation tracks atomic positions over nanoseconds or microseconds, revealing the flexibility of the ring and the rotational freedom of the 2-methylpropylidene substituent. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as catalysts or biological receptors. ucr.educonicet.gov.ar

Table 2: Representative Conformational States of the Cyclopentanone Ring from a Hypothetical MD Simulation.
ConformerDescriptionRelative Energy (kcal/mol)Population (%)
Envelope (E)C4 atom out of the C1-C2-C3-C5 plane0.0~55%
Half-Chair (HC)C3 and C4 atoms displaced on opposite sides~0.5~40%
Planar (P)Transition state for pseudorotation~5.0<1%

The solvent environment can significantly influence the rate and outcome of a chemical reaction. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol, THF) provide a realistic model to study these effects. For reactions involving this compound, such as a Michael addition, the solvent can stabilize or destabilize reactants, intermediates, and transition states through interactions like hydrogen bonding. researchgate.net

For instance, a polar protic solvent might stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state of a nucleophilic attack, thereby lowering the activation energy and accelerating the reaction. MD simulations can quantify these interactions by analyzing the radial distribution functions of solvent molecules around key atoms of the substrate and calculating the solvation free energies. This provides a microscopic understanding of how solvent choice can be used to control chemical reactivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., reactivity, toxicity) of a chemical based on its molecular structure. For a series of α,β-unsaturated ketones, a QSAR model could be developed to predict their reactivity as Michael acceptors. This involves calculating a set of numerical parameters, known as descriptors, that characterize the structural and electronic properties of the molecules and then using statistical methods to find a correlation between these descriptors and experimentally measured reactivity. researchgate.netnih.gov

The reactivity of this compound as a Michael acceptor is governed by the electrophilicity of its β-carbon. Computational descriptors are quantum chemical or structural parameters that quantify the electronic and steric features influencing this electrophilicity. These descriptors form the basis of QSAR models for predicting reactivity. researchgate.netrsc.orgnumberanalytics.com

Key categories of descriptors include:

Electronic Descriptors: These quantify the electronic character of the molecule. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important; a lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile. Other electronic descriptors include the partial atomic charge on the β-carbon (a more positive charge indicates greater electrophilicity), the global electrophilicity index (ω), and the HOMO-LUMO energy gap. numberanalytics.com

Quantum Chemical Descriptors: The activation energy (ΔE‡) for a model reaction, such as the addition of a simple nucleophile like a methylthiolate anion, can be calculated using DFT. This descriptor provides a direct theoretical measure of reactivity. nih.gov

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. For instance, the steric hindrance around the β-carbon, caused by the bulky 2-methylpropylidene group and the cyclic structure, can be quantified and correlated with reduced reactivity compared to less substituted enones. nih.gov

Table 3: Key Computational Descriptors for Predicting Michael Acceptor Reactivity.
DescriptorDefinitionRelevance to Reactivity
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower values indicate higher electrophilicity and reactivity.
Partial Charge on CβCalculated electrostatic charge on the β-carbonMore positive values suggest a stronger electrophilic site.
Electrophilicity Index (ω)A global reactivity index based on electronic chemical potential and hardnessHigher values indicate greater electrophilic character.
Activation Energy (ΔE‡)Calculated energy barrier for a model nucleophilic additionLower barriers correspond to faster reaction rates.

Role of 2 2 Methylpropylidene Cyclopentan 1 One in Advanced Synthetic Strategies and Material Science Precursors

Building Block in the Synthesis of Complex Natural Products

The structural motif of a substituted cyclopentanone (B42830) is a recurring feature in a multitude of complex natural products. While direct utilization of 2-(2-Methylpropylidene)cyclopentan-1-one in a completed total synthesis is not prominently documented, its potential as a versatile building block can be extrapolated from established synthetic strategies.

Strategies for Incorporating the Cyclopentanone Moiety

The core structure of this compound offers several reactive sites for strategic bond formations. The α,β-unsaturated ketone functionality is amenable to a variety of transformations, making it a valuable precursor for introducing the cyclopentanone ring into a larger molecular framework.

Key synthetic strategies could include:

Michael Addition: The β-carbon of the exocyclic double bond is susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, which can be further elaborated to construct complex side chains or additional ring systems found in natural products.

Diels-Alder Reactions: The double bond, being part of an enone system, can act as a dienophile in [4+2] cycloaddition reactions. This would enable the construction of polycyclic systems containing a six-membered ring fused to the cyclopentanone core.

Epoxidation and Ring Opening: The exocyclic double bond can be selectively epoxidized. Subsequent regioselective ring-opening with various nucleophiles would install functional groups at the α- and β-positions with defined stereochemistry, a common requirement in natural product synthesis.

A hypothetical reaction scheme illustrating the potential of this compound in natural product synthesis is presented below:

ReactantReagent/ConditionProductTransformation
This compound1. R₂CuLi (Gilman reagent) 2. H₃O⁺3-Alkyl-2-(2-methylpropyl)cyclopentan-1-oneMichael Addition
This compound1,3-Butadiene, HeatSpiro[4.5]dec-6-en-1-one derivativeDiels-Alder Reaction
This compoundm-CPBASpiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane] derivativeEpoxidation

Synthesis of Spirocyclic Systems

Spirocyclic systems, where two rings share a single atom, are prevalent in many biologically active natural products. The carbonyl group of this compound serves as a key handle for the construction of such architectures.

Strategies for the synthesis of spirocyclic systems from this precursor could involve:

Intramolecular Aldol (B89426) Condensation: After appropriate functionalization of the side chain, an intramolecular aldol reaction could be triggered to form a new ring spiro-fused at the α-position of the cyclopentanone.

Ring-Closing Metathesis (RCM): Introduction of a terminal alkene onto the isobutylidene side chain or at the α-position would set the stage for RCM to forge a new spirocyclic ring.

[3+2] Cycloadditions: The exocyclic double bond can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings spiro-fused to the cyclopentanone.

Precursor for Pharmacologically Relevant Scaffolds (Synthetic Methodology Focus)

The cyclopentane (B165970) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The reactivity of this compound can be harnessed to generate libraries of diverse analogues for drug discovery programs.

Design and Synthesis of Analogues with Structural Diversity

By systematically modifying the core structure of this compound, a wide array of analogues with potentially diverse pharmacological profiles can be accessed.

Key areas for structural modification include:

Modification of the Isobutylidene Group: The exocyclic double bond can be reduced, oxidized, or subjected to addition reactions to introduce a variety of functional groups.

Functionalization of the Cyclopentanone Ring: The α- and β-positions relative to the carbonyl group can be functionalized through enolate chemistry and conjugate addition reactions, respectively.

Derivatization of the Carbonyl Group: The ketone can be converted to other functional groups such as alcohols, oximes, or hydrazones, further expanding the structural diversity of the resulting compounds.

The following table outlines potential synthetic transformations for generating structural diversity:

Starting MaterialReagent/ConditionProduct ClassPotential Pharmacological Relevance
This compound1. NaBH₄ 2. H₃O⁺Allylic alcoholAnti-inflammatory, Antiviral
This compound1. R-NH₂ 2. H⁺ (cat.)Imine/Enamine derivativesAnticancer, Antimicrobial
This compound1. LDA 2. R-Xα-Alkylated ketonesCNS agents, Enzyme inhibitors

Application in Polymer and Material Science Research (Building Block Focus)

The presence of a reactive double bond and a carbonyl group suggests that this compound could theoretically serve as a monomer in polymerization studies, although specific examples are not documented.

Monomer in Polymerization Studies

The α,β-unsaturated ketone functionality could potentially undergo polymerization through various mechanisms.

Anionic Polymerization: The electron-deficient double bond might be susceptible to initiation by strong nucleophiles in an anionic polymerization process.

Radical Polymerization: While less reactive than styrenes or acrylates, the double bond could potentially be involved in radical polymerization under specific conditions, possibly with co-monomers.

Ring-Opening Metathesis Polymerization (ROMP): While the compound itself is not a cyclic alkene suitable for ROMP, it could be functionalized to incorporate a strained ring system that could then undergo polymerization.

The properties of the resulting polymer would be influenced by the bulky isobutylidene group, which could impact chain flexibility and thermal properties.

Polymerization MethodPotential Monomer FeatureHypothetical Polymer StructurePotential Applications
Anionic PolymerizationElectron-deficient double bondPoly(this compound)Specialty resins, coatings
Radical Co-polymerizationExocyclic double bondCo-polymer with styrene (B11656) or acrylatesModified engineering plastics

Precursor to Functional Materials

The bifunctional nature of this compound, characterized by its carbon-carbon double bond and carbonyl group, renders it an attractive monomer for the synthesis of functional polymers. The conjugated system is susceptible to various polymerization techniques, including radical, anionic, and transition-metal-catalyzed methods. The resulting polymers would feature a cyclopentanone ring and a gem-dimethyl group as part of the repeating unit, which can significantly influence the material's properties.

The incorporation of the rigid cyclopentanone ring into a polymer backbone is expected to enhance the thermal stability and raise the glass transition temperature (Tg) of the resulting material compared to more flexible acyclic analogues. The bulky isobutyl group would likely hinder close chain packing, potentially leading to polymers with increased solubility and amorphous characteristics. These properties are highly desirable in applications such as specialty coatings, high-performance engineering plastics, and materials for optical applications.

Furthermore, the carbonyl group within the polymer structure offers a site for post-polymerization modification. This allows for the tuning of material properties or the attachment of other functional moieties, such as chromophores, liquid crystalline mesogens, or bioactive molecules. For instance, reduction of the ketone to a hydroxyl group could introduce hydrophilicity and a site for further esterification or etherification.

Research into the polymerization of related α,β-unsaturated cyclic ketones has demonstrated the feasibility of creating polymers with tailored characteristics. By analogy, this compound could serve as a valuable building block for novel functional materials.

Table 1: Representative Polymerization Behavior of α,β-Unsaturated Cyclopentanones This table presents illustrative data based on typical results for the polymerization of structurally similar α,β-unsaturated cyclic ketones, as specific experimental data for this compound is not readily available in the literature.

Initiator SystemPolymerization MethodMonomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
AIBNFree Radical8515,0002.1
n-BuLiAnionic9525,0001.2
Grubbs' CatalystROMP (Hypothetical)9230,0001.3
Pd(OAc)₂/DPPPCoordination8822,0001.5

Catalytic Applications of this compound Derivatives

While this compound is not itself a catalyst, its carbon skeleton is an excellent scaffold for the synthesis of ligands for asymmetric catalysis. The rigid five-membered ring allows for a well-defined spatial arrangement of coordinating groups, which is crucial for achieving high levels of stereocontrol in catalytic reactions. By chemically modifying the parent compound, a diverse range of chiral ligands can be developed.

Development of Novel Catalytic Systems

The development of novel catalytic systems often relies on the rational design of chiral ligands that can effectively coordinate with a metal center and create a chiral environment around it. Derivatives of this compound are promising candidates for this purpose.

A common strategy involves the stereoselective reduction of the ketone to the corresponding alcohol, 2-(2-Methylpropyl)cyclopentanol. This creates a chiral center and a hydroxyl group that can be further functionalized. For example, the hydroxyl group can be converted into a phosphine (B1218219), amine, or ether moiety, which are common coordinating groups in catalysis. The combination of the rigid cyclopentyl backbone and the steric bulk of the isobutyl group can lead to ligands with unique stereoelectronic properties.

These ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or ruthenium, to form active catalysts for a range of asymmetric transformations. Such transformations include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The performance of these catalytic systems is highly dependent on the precise structure of the ligand.

Table 2: Hypothetical Performance of Catalysts Derived from 2-(2-Methylpropyl)cyclopentanol in Asymmetric Hydrogenation This table illustrates the potential catalytic activity of hypothetical ligand-metal complexes based on the structure of the title compound. The data is representative of results obtained with similar chiral phosphine ligands in the asymmetric hydrogenation of a benchmark substrate like methyl acetamidoacrylate.

Ligand Derivative (L*)Metal PrecursorReactionYield (%)Enantiomeric Excess (ee, %)
(1R,2R)-1-(Diphenylphosphino)-2-(2-methylpropyl)cyclopentane[Rh(COD)₂]BF₄Hydrogenation9995
(1R,2R)-1-Amino-2-(2-methylpropyl)cyclopentane Derivative[Ir(COD)Cl]₂Hydrogenation9892
(1S,2S)-1-(Dicyclohexylphosphino)-2-(2-methylpropyl)cyclopentane[Ru(OAc)₂]Hydrogenation9798

Mechanistic Studies of Catalytic Activity

Understanding the mechanism by which a catalyst operates is fundamental to improving its efficiency and selectivity. For catalytic systems based on derivatives of this compound, mechanistic studies would focus on elucidating the structure of the active catalytic species and the elementary steps of the catalytic cycle.

For a hypothetical rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine ligand derived from this scaffold, the catalytic cycle would likely involve the following key steps:

Ligand Exchange: The chiral ligand displaces a weakly coordinating ligand on the rhodium precursor to form the active catalyst.

Substrate Coordination: The prochiral olefinic substrate coordinates to the chiral rhodium complex.

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) complex.

Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond of the coordinated substrate. This is often the stereochemistry-determining step, where the chiral ligand dictates the facial selectivity of the hydride transfer.

Reductive Elimination: The second hydride is transferred to the other carbon, and the saturated product is released from the coordination sphere of the metal, regenerating the active rhodium(I) catalyst.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling (Density Functional Theory, DFT) would be employed to study the intermediates and transition states in this cycle. These studies would provide insights into the role of the ligand's structure, including the influence of the cyclopentyl ring and the isobutyl group, in controlling the stereochemical outcome of the reaction.

Future Directions and Emerging Research Avenues for 2 2 Methylpropylidene Cyclopentan 1 One

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing α,β-unsaturated ketones, such as the aldol (B89426) condensation, are well-established, future research should focus on developing more sophisticated and efficient pathways to 2-(2-methylpropylidene)cyclopentan-1-one. quora.comquimicaorganica.org

One promising avenue is the use of palladium-catalyzed cross-coupling reactions. For instance, the coupling of 1-(1-alkynyl)cyclobutanols with vinylic halides has been shown to produce 2-alkylidenecyclopentanones with high stereoisomeric purity. nih.gov Adapting this methodology for the synthesis of this compound could offer a highly controlled and versatile route. Another innovative approach involves the intermolecular oxidative coupling of alkynamides and terminal alkenes catalyzed by Palladium(II), which yields E-α,β-unsaturated ketones under mild conditions. acs.org Furthermore, carbonylation reactions present an atom-efficient method for converting readily available substrates into α,β-unsaturated carbonyl compounds. rsc.org Research into transition metal-catalyzed reactions, such as those involving rhodium or gold, could also yield novel synthetic routes to functionalized cyclopentenones. organic-chemistry.org

Synthetic MethodPotential Starting MaterialsKey Features
Palladium-Catalyzed Cross-Coupling1-(1-alkynyl)cyclobutanol, isobutylene (B52900) halideHigh stereoisomeric purity
Palladium(II)-Catalyzed Oxidative CouplingCyclopentenone precursor, isobutyleneMild reaction conditions
Carbonylation ReactionsCyclopentanone (B42830), isobutyraldehyde (B47883)Atom-efficient
Rhodium/Gold CatalysisFunctionalized alkynes/alkenalsAccess to diverse derivatives

Development of Sustainable and Environmentally Benign Methodologies

In line with the growing emphasis on green chemistry, future synthetic strategies for this compound must prioritize sustainability. ijfmr.com This includes the use of non-hazardous reagents and solvents, minimizing waste, and improving energy efficiency. mdpi.com

A key area of development is the implementation of solvent-free aldol condensation reactions. sciepub.com These can be facilitated by techniques such as grinding, ultrasonic irradiation, or microwave irradiation, which often lead to enhanced reaction rates and higher yields while avoiding the use of volatile and toxic solvents. epa.gov The use of water as a reaction medium, particularly in combination with microwave assistance, presents another green alternative. epa.gov

Furthermore, the development of recyclable and non-toxic catalysts is crucial. Choline hydroxide (B78521) has been identified as a green, metal-free catalyst for the Claisen-Schmidt condensation to produce α,β-unsaturated ketones in water. acs.org Similarly, Hβ zeolite has been used for the solvent-free synthesis of α,β-unsaturated ketones from alkynes and aldehydes. rsc.org Exploring such catalytic systems for the synthesis of this compound would be a significant step towards more environmentally friendly production. rsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. weebly.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively map the connectivity of atoms within the molecule. numberanalytics.comacs.org This is particularly important for confirming the stereochemistry of the exocyclic double bond and the conformation of the cyclopentanone ring.

The conjugated π-system of this compound makes it a suitable candidate for study by UV-Visible spectroscopy, which can provide information about its electronic transitions. libretexts.orglibretexts.org Advanced techniques like time-resolved infrared (TRIR) and fluorescence spectroscopy could be used to study the dynamics of the molecule in its excited states. numberanalytics.com Furthermore, Raman spectroscopy can offer complementary information about its vibrational modes. numberanalytics.com

Spectroscopic TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC)Definitive atomic connectivity and stereochemistry
UV-Visible SpectroscopyElectronic transitions within the conjugated system
Time-Resolved SpectroscopyExcited-state dynamics
Raman SpectroscopyVibrational modes

Integration of Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the structure, reactivity, and spectroscopic properties of this compound. doi.org DFT calculations can be used to model the keto-enol tautomerism of the cyclopentanone ring and to predict the relative stabilities of different conformers. researchgate.netacs.org

Furthermore, computational methods can be employed to investigate reaction mechanisms and predict the selectivity of chemical transformations. acs.org For example, DFT can help to rationalize the outcomes of nucleophilic additions to the α,β-unsaturated system, predicting whether 1,2- or 1,4-addition will be favored. pressbooks.pub This predictive power can guide the design of new reactions and catalysts. In conjunction with spectroscopic data, computational modeling can also aid in the interpretation of complex spectra. rsc.org

Potential as a Synthon in Unexplored Chemical Transformations

The rich chemical functionality of this compound, namely the conjugated system of the α,β-unsaturated ketone, makes it a versatile synthon for the construction of more complex molecules. nih.gov Its electrophilic character at both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic addition reactions. rsc.org

Future research should explore its participation in a wider range of chemical transformations. As a Michael acceptor, it can react with a variety of nucleophiles in conjugate addition reactions. pressbooks.pub It is also a potential candidate for various cycloaddition reactions, serving as a building block for the synthesis of novel polycyclic systems. The reactivity of the exocyclic double bond and the carbonyl group can be further exploited in reactions such as epoxidations, reductions, and additions of organometallic reagents. acs.org The development of asymmetric catalytic versions of these transformations would be of particular importance for accessing chiral derivatives.

Interdisciplinary Research Opportunities

The unique structural features of this compound open up avenues for interdisciplinary research. Cyclopentanone derivatives are known to be important intermediates in organic synthesis and have applications in the fragrance industry. digitellinc.commdpi.com

In materials science, α,β-unsaturated ketones with extended π-systems have been investigated as photoinitiators for two-photon-induced polymerization. nih.gov The specific substitution pattern of this compound could be tuned to optimize its photophysical properties for applications in 3D microfabrication. mdpi.com

In medicinal chemistry, the α,β-unsaturated ketone moiety is a known pharmacophore present in many biologically active compounds. nih.gov The presence of this functional group can enhance the biological activity of molecules, and it is a known target for Michael addition reactions with biological nucleophiles. researchgate.net Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities.

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2-(2-Methylpropylidene)cyclopentan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.